Dibenzo-30-crown-10

描述

Historical Context and Discovery of Crown Ethers

The journey of Dibenzo-30-crown-10 is rooted in the broader discovery of crown ethers by Charles J. Pedersen, a chemist at DuPont, in the 1960s. libretexts.orgwikipedia.org This discovery was serendipitous, occurring in 1967 while Pedersen was attempting to synthesize a chelating agent for divalent cations. wikipedia.orgwikipedia.org He unexpectedly isolated a by-product, a white crystalline substance that demonstrated a surprising ability to bind strongly with potassium cations. wikipedia.org This compound was dibenzo-18-crown-6 (B77160), the first of a new class of synthetic macrocyclic polyethers. researchgate.net

Pedersen proceeded to synthesize and study a series of these molecules, which he named "crown ethers" due to the crown-like appearance of their structure when complexed with a metal cation. wikipedia.orgjove.com The nomenclature developed uses the format x-crown-y, where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms. libretexts.orgjove.comchemicalland21.com This groundbreaking work on the synthesis of crown ethers and their selective binding properties earned Pedersen a share of the 1987 Nobel Prize in Chemistry, alongside Donald J. Cram and Jean-Marie Lehn, who expanded upon his initial discoveries. wikipedia.orgwikipedia.org

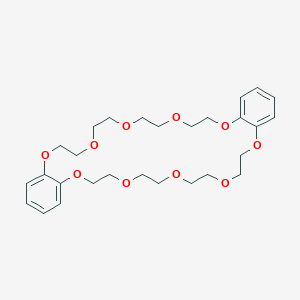

This compound as a Macrocyclic Host

This compound (DB30C10) is a prominent member of the crown ether family, specifically one of the larger analogues popularized by Pedersen. wikipedia.org It is a macrocyclic compound with a 30-membered ring containing ten oxygen atoms and two benzene (B151609) (dibenzo) rings fused to the polyether loop. chemicalland21.comchemimpex.comsigmaaldrich.com The presence of the hydrophobic benzo groups and the large, flexible central cavity defined by the ten oxygen atoms gives DB30C10 its distinct properties. chemicalland21.comresearchgate.net

In the parlance of supramolecular chemistry, DB30C10 functions as a "host" molecule. chemicalland21.com Its central cavity, rich in electron-donating oxygen atoms, is capable of encapsulating and binding to complementary "guest" species, particularly cations. jove.comchemicalland21.com This ability to form stable complexes is a cornerstone of its utility. chemimpex.com The compound is typically a white to off-white crystalline powder with good solubility in many organic solvents, which facilitates its use in a variety of chemical reactions and systems. chemimpex.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17455-25-3 |

| Molecular Formula | C₂₈H₄₀O₁₀ |

| Molecular Weight | 536.61 g/mol |

| Appearance | White to pale yellow powder |

| Melting Point | 106-108 °C |

Sources: chemimpex.comsigmaaldrich.comchemicalbook.commatrixscientific.com

Significance in Host-Guest Chemistry and Supramolecular Architectures

The significance of this compound lies in its remarkable ability to selectively bind guest molecules, a phenomenon known as molecular recognition. researchgate.net Its large and highly flexible macrocyclic structure allows it to wrap around and completely enclose certain cations, creating stable host-guest complexes. researchgate.netacs.org This behavior is particularly notable with larger alkali metal ions like potassium (K⁺) and rubidium (Rb⁺), as well as the ammonium (B1175870) ion (NH₄⁺). researchgate.nettandfonline.commuk.ac.ir

The stability of these complexes can be quantified by stability constants (log K), which vary depending on the guest ion and the solvent used. For instance, conductometric studies in various organic solvents have shown that the stability of 1:1 complexes with monovalent cations generally follows the order: Tl⁺ > Rb⁺ ≈ K⁺ > Ag⁺ > Cs⁺ > Na⁺ > Li⁺. researchgate.netmuk.ac.ir This selectivity is crucial for applications in separation and sensing technologies. chemimpex.com

Table 2: Stability Constants (log K) for 1:1 Complexes of this compound with Various Cations in Nitromethane at 25°C

| Cation | Ionic Radius (Å) | log K |

|---|---|---|

| Li⁺ | 0.76 | < 2 |

| Na⁺ | 1.02 | 2.53 |

| K⁺ | 1.38 | 4.00 |

| Rb⁺ | 1.52 | 4.02 |

| Cs⁺ | 1.67 | 3.49 |

| Ag⁺ | 1.15 | 3.59 |

| Tl⁺ | 1.50 | 4.23 |

Source: muk.ac.ircapes.gov.br

Beyond simple cation complexation, DB30C10 is a vital building block in the construction of sophisticated supramolecular architectures. chemimpex.comresearchgate.netchemicalbook.com Its interaction with organic cations, such as the herbicide paraquat (B189505), has been extensively studied. acs.orgrsc.org This host-guest recognition motif has been exploited to create mechanically interlocked molecules like rotaxanes and to assemble linear supramolecular polymers. researchgate.netchemicalbook.comacs.org The formation and dissociation of these assemblies can often be controlled by external stimuli, such as the addition and removal of potassium ions, which compete for the crown ether's cavity. acs.orgnih.gov

The precise structure of these host-guest complexes has been elucidated through single-crystal X-ray analysis. For example, in its complex with potassium hexafluorophosphate (B91526), the potassium ion is coordinated to all ten oxygen atoms of the crown ligand. researchgate.nettandfonline.com In a complex with ammonium hexafluorophosphate, the ammonium cation is completely enclosed by the crown ether, forming seven hydrogen bonds with the oxygen atoms. researchgate.nettandfonline.com

Table 3: Selected Crystal Structure Data for this compound Complexes

| Complex | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| [K(DB30C10)]PF₆ | Monoclinic | P2/n | K⁺ ion is coordinated to all ten oxygen atoms of the host. researchgate.nettandfonline.com |

| [NH₄(DB30C10)]PF₆ | Monoclinic | P2₁/n | NH₄⁺ cation is completely enclosed by the host via seven hydrogen bonds. researchgate.nettandfonline.com |

| [K(DB30C10)]SCN | Monoclinic | P2₁/n | The complex cation [K(C₂₈H₄₀O₁₀)]⁺ lies on a twofold axis. iucr.org |

Sources: researchgate.nettandfonline.comiucr.org

This ability to form well-defined, ordered structures through non-covalent interactions makes this compound a powerful tool in the ongoing development of new materials and functional molecular systems. researchgate.netchemimpex.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (DB30C10) |

| Dibenzo-18-crown-6 |

| Potassium Ion (K⁺) |

| Rubidium Ion (Rb⁺) |

| Thallium Ion (Tl⁺) |

| Silver Ion (Ag⁺) |

| Cesium Ion (Cs⁺) |

| Sodium Ion (Na⁺) |

| Lithium Ion (Li⁺) |

| Ammonium Ion (NH₄⁺) |

| Paraquat |

| Diquat (B7796111) |

| Potassium Hexafluorophosphate (KPF₆) |

| Ammonium Hexafluorophosphate |

| Potassium Thiocyanate (KSCN) |

| cis-Dibenzo-30-crown-10 diol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCSCGGRLMRZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169851 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-25-3 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-30-crown 10-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Optimized Synthetic Routes for Dibenzo-30-crown-10

The preparation of polybenzocrown ethers like DB30C10 has evolved from initial low-yield methods to more efficient and scalable strategies. These improvements have been critical for making these complex macrocycles more accessible for research and application.

The classical synthesis of dibenzo-crown ethers involves the reaction of a catechol with an appropriate oligoethylene glycol dihalide or ditosylate under basic conditions. iipseries.org A significant improvement on earlier methods is the direct reaction between catechol and the corresponding ω,ω'-dichloropolyether. orgsyn.org

A particularly effective modern strategy is the cesium-assisted cyclization. arkat-usa.org This method employs cesium carbonate as the base in an acetonitrile (B52724) (MeCN) solvent, with dimesylates as the leaving groups on the glycol chain. arkat-usa.org The use of cesium salts is known to promote high product yields in macrocyclization reactions, an observation often referred to as the "cesium effect." arkat-usa.org These conditions have been shown to result in enhanced yields and cleaner reactions compared to methods using other alkali metal hydroxides. arkat-usa.org For large macrocycles like DB30C10, which are prepared from bisphenol reactants and have five or more ring oxygens, this method generally produces the highest isolated yields. arkat-usa.org

The development of robust and high-yielding synthetic protocols has enabled the scalable production of DB30C10 and its derivatives. The cesium-assisted cyclization described above is considered a robust and scalable method for preparing various polybenzocrown ethers. arkat-usa.org Furthermore, templating methods have been developed to produce derivatives in high yields. For instance, a pyridinium-templated synthesis for 2,6-pyridyl cryptands derived from cis(4,4')-dibenzo-30-crown-10 provides a rapid (12-hour) protocol that makes these powerful hosts available in gram quantities. researchgate.net The efficiency of this subsequent step implies that the parent crown ether can also be produced on a significant scale.

Synthesis of this compound Derivatives

Functionalization of the DB30C10 scaffold is key to modulating its recognition properties and integrating it into larger supramolecular structures. Methodologies have been established for the regioselective synthesis of specific isomers and the introduction of various functional groups.

The synthesis of specific isomers of DB30C10 derivatives, such as diols, has been achieved with a high degree of regioselectivity. acs.orgnih.gov The general approach involves a two-step process: the synthesis of a diester precursor followed by its reduction.

cis-Dibenzo-30-crown-10 diol : This isomer has been synthesized by first preparing the corresponding cis-dibenzo-30-crown-10 diester, which is then reduced to the target diol. acs.orgacs.org To avoid challenges associated with deprotection steps in some earlier methods, one reported synthesis of cis-DB30C10 diester was adapted from a method used for a cis-dibenzo-24-crown-8 analogue. acs.org

trans-Dibenzo-30-crown-10 diol : Similarly, the trans-diol isomer is obtained through the reduction of a regioselectively synthesized trans-dibenzo-30-crown-10 diester. acs.orgnih.gov

This stepwise approach allows for the controlled placement of functional groups, leading to the desired cis or trans configuration in the final diol product. acs.orgnih.gov

The introduction of functional groups onto the aromatic rings of DB30C10 is a common strategy to create derivatives with specific properties.

Diesters : As mentioned, diesters are key intermediates in the synthesis of diols. acs.orgnih.gov The synthesis of cis- and trans-dibenzo-30-crown-10 diesters can be achieved with reasonable yields. nih.gov A high-yielding (93%) regiospecific synthesis of cis(4,4′)-di(carbomethoxybenzo)-30-crown-10 has also been reported, providing an efficient route to a key functionalized precursor. acs.org These ester groups can be further modified, for example, by converting the corresponding diacid chlorides into cryptands. researchgate.net

Other Functional Groups : Beyond esters, other functional groups can be introduced directly onto the dibenzo-crown ether framework. Methods have been developed for acylation, as well as for direct sulfonation using sulfuric acid in acetonitrile to produce di-sulfonated products. iipseries.org More complex modifications include the synthesis of aza-crown analogues. For example, a dinitro-substituted dibenzodiaza-30-crown-10 was synthesized regioselectively from 5-nitroguaiacol in three steps, demonstrating that the oxygen atoms in the crown ether ring can be replaced with nitrogen atoms to introduce new functionality. psu.edu

Research Findings

| Compound | Reported Yield | Reference |

|---|---|---|

| cis-Bis(carbomethoxybenzo)-30-crown-10 | 55% | acs.org |

| cis(4,4′)-Di(carbomethoxybenzo)-30-crown-10 | 93% | acs.org |

| Pyridyl Cryptand of cis(4,4')-dibenzo-30-crown-10 | 89% | researchgate.net |

Host Guest Complexation and Molecular Recognition

General Principles of Crown Ether-Cation Interactions

Crown ethers are macrocyclic polyethers that form stable complexes with various cations, particularly those of alkali and alkaline earth metals. numberanalytics.comchemimpex.com The structure of these molecules, a hydrophobic ring surrounding a hydrophilic cavity, allows them to encapsulate cations through ion-dipole interactions. mdpi.comnumberanalytics.com This complexation enhances the solubility of inorganic salts in organic solvents and can increase the reactivity of anions by minimizing their association with cations. numberanalytics.com

The selectivity and stability of these complexes are influenced by several factors:

Relative Size of Cation and Cavity: The match between the ionic radius of the cation and the size of the crown ether's cavity is a significant determinant of binding strength. researchgate.net

Solvent Effects: The nature of the solvent plays a crucial role, as solvent molecules compete with the crown ether to bind with the cation. muk.ac.ir The stability of crown ether-metal ion complexes is often inversely related to the solvent's Gutmann donicity. muk.ac.irresearchgate.netsid.ir

Flexibility of the Macrocycle: The conformational flexibility of the crown ether ring allows it to adapt its shape to optimally accommodate the guest cation. muk.ac.ir Large crown ethers, such as Dibenzo-30-crown-10, are particularly flexible and can form "wrap-around" complexes. muk.ac.irresearchgate.net

Complexation with Metal Cations

This compound is a large and flexible macrocycle that can form complexes with a variety of metal cations. chemimpex.comresearchgate.net Its ten oxygen atoms provide a rich coordination environment for guest ions. researchgate.net

Conductometric studies of this compound with alkali metal cations (Li+, Na+, K+, Rb+, Cs+), as well as Ag+ and Tl+, in various non-aqueous solvents have shown the formation of 1:1 complexes. muk.ac.irresearchgate.netsid.ir The stability of these complexes generally follows the order: Tl+ > Rb+ ≈ K+ > Ag+ > Cs+ > Na+ > Li+. muk.ac.irresearchgate.netsid.ir This order reflects the interplay between the cation size and the large, flexible cavity of the crown ether. The flexibility of this compound allows it to completely envelop cations like potassium, similar to naturally occurring ionophores. researchgate.net

In some cases, larger crown ethers like this compound can form binuclear complexes, where two cations are bound within the same ligand cavity. nankai.edu.cn

This compound forms a 1:1 complex with potassium hexafluorophosphate (B91526). researchgate.nettandfonline.com In the solid state, the complex consists of a [K(DB30C10)]+ cation and a PF6- anion. researchgate.nettandfonline.com The potassium ion is coordinated to all ten oxygen atoms of the crown ether ligand. researchgate.nettandfonline.comtandfonline.com The K–O bond distances range from 2.859(3) to 2.930(3) Å. researchgate.nettandfonline.comtandfonline.com The crystal structure is monoclinic with the space group P2/n. researchgate.nettandfonline.comtandfonline.com

| Parameter | Value |

|---|---|

| Formula | [K(C28H40O10)]PF6 |

| Crystal System | Monoclinic researchgate.nettandfonline.com |

| Space Group | P2/n researchgate.nettandfonline.com |

| a (Å) | 11.9106(3) researchgate.nettandfonline.com |

| b (Å) | 9.8382(5) researchgate.nettandfonline.com |

| c (Å) | 14.3062(3) researchgate.nettandfonline.com |

| β (°) | 97.581(3) researchgate.nettandfonline.com |

| V (ų) | 1661.7(1) researchgate.nettandfonline.com |

| Z | 4 researchgate.nettandfonline.com |

This compound forms a complex with two molecules of sodium isothiocyanate. rsc.org The crystal structure reveals that one molecule of the crown ether complexes with two sodium cations. rsc.org Each sodium cation is also coordinated to a nitrogen atom of an isothiocyanate anion (Na–N distance of 2.363 Å). rsc.org The two sodium cations are bridged by two oxygen atoms of the crown ether ligand and are separated by a distance of 3.94 Å. rsc.org The coordination geometry around each sodium ion is approximately a pentagonal bipyramid. rsc.org

| Parameter | Value |

|---|---|

| Stoichiometry | (DB30C10)·2(NaSCN) rsc.org |

| Crystal System | Monoclinic rsc.org |

| Space Group | C2/c rsc.org |

| Na-N distance (Å) | 2.363 rsc.org |

| Na···Na distance (Å) | 3.94 rsc.org |

| Bridging Na-O distances (Å) | 2.531 and 2.585 rsc.org |

| Unshared Na-O distances (Å) | 2.398, 2.413, 2.453, 2.493 rsc.org |

The complexation of the thallium(I) ion with this compound has been studied in various non-aqueous solvent mixtures. researchgate.net These studies have shown the formation of 1:1 complexes. researchgate.net The stability of the Tl+ complex with this compound was found to be greater than that of complexes with Dibenzo-21-crown-7 and Dibenzo-24-crown-8 (B80794) in the same solvent systems. researchgate.net The thermodynamic parameters (enthalpy and entropy) of complexation have been determined from the temperature dependence of the formation constants. researchgate.net

This compound, along with other large crown ethers, has been shown to coordinate in the equatorial plane of the uranyl ion (UO22+). rsc.org Spectroscopic studies indicate that these large ligands can displace other ligands from the first coordination sphere of the uranyl ion. rsc.org The complexation of the uranyl ion by this compound has been investigated in propylene (B89431) carbonate. osti.goviaea.org

Ammonium (B1175870) and Oxonium Ion Complexation

DB30C10 is capable of forming complexes with both ammonium (NH₄⁺) and oxonium (H₃O⁺) ions. The crystal structure of the complex formed between DB30C10 and ammonium hexafluorophosphate has been determined, demonstrating the interaction between the crown ether and the ammonium cation. researchgate.net

The large cavity of DB30C10 can also encapsulate oxonium ions. researchgate.net Research has shown the formation of a tungsten(II) complex, [2H₃O⁺·this compound][W(CO)₄Cl₃⁻]₂, which, upon exposure to the atmosphere, oxidizes to a tungsten(V) complex. rsc.org Additionally, large this compound ring systems have been shown to stabilize trinuclear oxonium cations, [H₇O₃]⁺, within their cavities. researchgate.net

Organic Cation Complexation

The complexation of DB30C10 with the organic dications paraquat (B189505) and diquat (B7796111) has been extensively studied. acs.orgnih.gov The cavity of DB30C10 has a better geometric fit for paraquat compared to diquat, which is reflected in the association constants of their respective complexes. researchgate.netacs.orgnih.gov The complexation has been investigated using various techniques, including ¹H NMR, mass spectrometry, and UV-vis spectroscopy. acs.orgnih.gov

Derivatives of DB30C10, such as cis- and trans-dibenzo-30-crown-10 diols, have been synthesized to study their complexation behavior. acs.orgnih.gov The reversible nature of the complexation between these diols and paraquat can be controlled by the addition of potassium hexafluorophosphate (KPF₆) and dibenzo-18-crown-6 (B77160). acs.orgnih.gov The addition of KPF₆ can completely dissociate the paraquat complexes, which can then be reformed by the subsequent addition of dibenzo-18-crown-6. acs.orgnih.gov However, the diquat complexes are not completely dissociated by KPF₆. acs.orgnih.gov

A "supramolecular cryptand" structure was observed in the crystal structure of the complex between the cis-diol derivative and diquat, where a water molecule bridges the two hydroxymethyl groups of the crown ether. researchgate.netacs.orgnih.gov This structural feature is suggested to be a reason for the higher association constant of this complex compared to the complex with the trans-diol derivative. researchgate.netacs.orgnih.gov

Table 2: Association Constants (Ka) for Complexes of DB30C10 Diol Derivatives with Diquat researchgate.netacs.orgnih.gov

| Host | Guest | Association Constant (Ka) in M⁻¹ |

| cis-DB30C10 diol | Diquat | 5.0 x 10⁴ |

| trans-DB30C10 diol | Diquat | 3.3 x 10⁴ |

DB30C10 has been shown to form pseudorotaxane complexes with viologens in solution, a finding that has led to the synthesis of novel researchgate.netrotaxanes and researchgate.netrotaxanes. researchgate.netacs.orgnih.govresearchgate.net These mechanically interlocked molecules are based on the DB30C10/viologen binding motif. acs.orgnih.govresearchgate.net The formation of these complexes has been characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, with the structure of one researchgate.netrotaxane confirmed by X-ray crystallography. acs.orgnih.govresearchgate.net

The complexation between a triptycene-derived macrotricyclic host containing two DB30C10 moieties and π-extended viologens has also been investigated. sioc-journal.cn Depending on the structure of the viologen guest, the host can form 1:1 or 1:2 complexes, demonstrating guest-induced conformational changes in the host molecule. sioc-journal.cn

DB30C10 has been explored for its ability to interact with peptide ions, particularly those containing arginine residues. caltech.eduresearchgate.net The protonated alkyl-guanidinium side chain of arginine forms a stable, noncovalently bound complex with DB30C10 in the gas phase, which can be detected using electrospray ionization mass spectrometry (ESI-MS). caltech.edu This supramolecular complex is stabilized by extensive hydrogen bonding and ion-dipole interactions between the guanidinium (B1211019) group and the ten oxygen atoms of the crown ether. caltech.edu

Competitive collision-induced dissociation (CID) experiments have shown that DB30C10 has a higher affinity for alkyl-guanidinium ions than 27-crown-9, which is attributed to the larger cavity of DB30C10 accommodating the alkyl portion of the arginine side chain more effectively. caltech.edu The interaction between DB30C10 and arginine is stronger than the interaction between 18-crown-6 (B118740) and lysine (B10760008) when both are attached to the same peptide. caltech.edu

Furthermore, DB30C10 has been used as a shift reagent in ion mobility spectrometry to alter the mobilities of peptide ions. acs.orgnih.govnih.gov The formation of peptide-crown complexes shifts the ions to different regions of the mobility spectrum, which can help in resolving components of a complex mixture. acs.orgnih.govnih.gov The crown ether appears to interact specifically with basic sites on the peptides. acs.orgnih.govnih.gov

Thermodynamics and Kinetics of Complexation

The formation of a host-guest complex between DB30C10 and a cation is a dynamic process governed by thermodynamic and kinetic factors. The stability of the resulting complex is influenced by the cation's size, the solvent environment, and the conformational flexibility of the crown ether itself.

The stability of the 1:1 complexes formed between this compound and various monovalent cations has been a subject of extensive study. Conductometric measurements at 25°C in several non-aqueous solvents have revealed a general trend in the stability constants (log Kf). muk.ac.irsid.ir In solvents like nitromethane, 1,2-dichloroethane, acetone (B3395972), acetonitrile (B52724), and dimethylformamide, the stability of the complexes typically decreases in the order: Tl⁺ > Rb⁺ ≈ K⁺ > Ag⁺ > Cs⁺ > Na⁺ > Li⁺. sid.irresearchgate.netresearchgate.net

For instance, in acetone solution, the stability constants for the 1:1 complexes of disubstituted this compound derivatives with diquat were found to be substantial, with values of 2100, 50000, and 48000 M⁻¹ for different derivatives. hku.hk Spectrophotometric determinations in methanol (B129727) have also been used to determine the equilibrium quotients for the 1:1 complexes of DB30C10 with Na⁺, K⁺, Rb⁺, Cs⁺, NH₄⁺, and Tl⁺. nih.gov

The stability of these complexes is not solely dependent on the cation but is also significantly influenced by the solvent. indexcopernicus.com A study on the complexation of silver ions with various crown ethers in binary acetonitrile-water solutions showed that the stability of the DB30C10-Ag⁺ complex, along with others, varied with the solvent composition. asianpubs.org Specifically, the stability constants increased as the water content in the acetonitrile-water mixture increased up to 20% (w/w), after which they began to decrease. asianpubs.org

| Cation | Nitromethane | 1,2-Dichloroethane | Acetonitrile | Acetone | Dimethylformamide |

|---|---|---|---|---|---|

| Tl⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rb⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| K⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ag⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cs⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Na⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Li⁺ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The thermodynamic profile of complexation, encompassing both enthalpy (ΔH°) and entropy (ΔS°), provides deeper insight into the binding process. These parameters can be determined from the temperature dependence of the stability constants. researchgate.netijcce.ac.ir

The existence of an enthalpy-entropy compensation has been observed in some complexation reactions, indicating a linked relationship between these two thermodynamic parameters. ijcce.ac.ir

The nature of the solvent plays a critical role in the thermodynamics and kinetics of complexation. muk.ac.irindexcopernicus.com A general observation is an inverse relationship between the stability of the this compound complexes and the Gutmann donicity of the solvent. sid.irresearchgate.netresearchgate.net Solvents with high donicity are better at solvating the cation, thus competing more effectively with the crown ether for the guest and leading to lower complex stability.

The dielectric constant of the solvent also has a significant effect. In low dielectric constant solvents, ion pairing of the substrate is a factor that the crown ether must overcome. sid.ir The variation of solvent can lead to considerable changes in the binding characteristics of the ligand. sid.irindexcopernicus.com For instance, the transfer activity coefficients of the potassium ion complexed with this compound have been studied between methanol and various other solvents to quantify these effects. acs.org

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable for calculating the Gibbs binding free energies (ΔG) of complexation. acs.orgnih.gov These calculations provide a quantitative measure of the binding affinity and can help elucidate the factors driving complex formation.

For example, Gibbs binding free energy computations were performed for the complexation of this compound with samarium(II) bromide (SmBr₂) and europium(II) bromide (EuBr₂) in tetrahydrofuran (B95107) (THF). acs.org The results showed nearly identical ΔG values for both lanthanides, with the complexation with Sm²⁺ being slightly more favorable. acs.orgnih.gov

Further calculations comparing the binding of SmI₂ with DB30C10 and dicyclohexano-18-crown-6 (B99776) (DCH18C6) revealed that the DB30C10 complex was more favorable. acs.orgnih.gov The binding free energy for the fully folded SmI₂-DB30C10 complex, where all ten oxygen atoms of the crown ether coordinate the Sm²⁺ ion, was calculated to be -22.95 kcal/mol. acs.org This was significantly more favorable than the SmI₂-DCH18C6 complex, which had a binding free energy of -19.97 kcal/mol with only six oxygen atoms involved in coordination. acs.org These free energy calculations are often performed using thermodynamic integration or free energy perturbation methods. nih.govcnislab.com

| Complex | ΔGbind (kcal/mol) | Reference |

|---|---|---|

| SmBr₂-DB30C10 | -18.45 | acs.org |

| EuBr₂-DB30C10 | Data Not Available | acs.org |

| SmI₂-DB30C10 (folded) | -22.95 | acs.org |

Conformational Analysis of this compound and its Complexes

The large and flexible nature of the this compound macrocycle allows it to adopt various conformations, both in its free state and when complexed with a guest cation. sid.irresearchgate.net This conformational flexibility is a key determinant of its binding behavior and selectivity.

In solution, this compound and its complexes are not static entities but rather exist as an ensemble of interconverting conformers. acs.orgnih.govacs.org The large conformational fluctuations are dependent on both the identity of the complexed cation and the associated counterions. nih.govacs.org

Molecular dynamics simulations have been instrumental in exploring these conformational changes. acs.orgnih.gov For instance, in simulations of DB30C10 with samarium(II) and europium(II) halides in THF, the conformational behavior was strongly influenced by the halide counteranion. acs.orgnih.govacs.org In the presence of chloride and bromide ions, no significant conformational changes were observed within a 200 ns simulation timeframe. nih.govacs.org However, with iodide as the counteranion, the crown ether exhibited significant folding around the cation. acs.orgnih.govacs.org

Specifically, for the SmI₂-DB30C10 system, three distinct conformational stages were identified: an unfolded state, a partially folded state, and a completely folded "wrap-around" structure where the crown ether encapsulates the cation. nih.govacs.org This folding mechanism highlights the dynamic nature of the complexation process. Cryogenic ion mobility-mass spectrometry studies have also provided experimental evidence for different conformers in the gas phase, such as "open" and "closed" forms for the Na⁺(this compound) complex. nih.gov For the K⁺(this compound) complex, only a closed, "wraparound" conformer was observed, suggesting that the K⁺ ion is of a suitable size to induce this specific conformation. nih.gov This conformational change is also supported by relaxation amplitude data from kinetic studies, which are consistent with a mechanism involving a conformational change of the crown ether upon complexation. nih.gov

Globular Conformation and Host-Guest Fit

This compound (DB30C10) is a large and highly flexible macrocycle. researchgate.net This flexibility allows it to adopt various conformations to accommodate guest molecules, a key principle in host-guest chemistry. Unlike smaller, more rigid crown ethers, DB30C10 can shift from an "open" or elongated form to a "closed," globular, or "wraparound" structure upon complexation. acs.orgresearchgate.net This conformational change is crucial for achieving a suitable geometric fit with specific guests. acs.org

Molecular dynamics simulations and experimental studies have revealed that the conformation of DB30C10 is highly dependent on the guest it binds. nih.gov For instance, when complexing with certain lanthanide ions, DB30C10 can transition through unfolded, partly folded, and completely folded stages. nih.gov This process is analogous to the "induced fit" model in enzyme-substrate interactions, where the host molecule adjusts its shape to optimize binding with the guest. science.gov

The complexation with potassium ions (K⁺) provides a clear example of this conformational behavior. Cryogenic ion mobility-mass spectrometry studies have shown that while the Na⁺(DB30C10) complex can exist in both open and closed forms, the K⁺(DB30C10) complex is observed only in the closed conformer. acs.org The diameter of the potassium ion is particularly well-suited to induce the deformation of the flexible DB30C10 macrocycle into a stable, closed, wraparound structure that completely encloses the cation. researchgate.netacs.org This ability to fully encapsulate a guest ion contributes to its effectiveness as an ionophore. researchgate.net

The table below summarizes the observed conformations of DB30C10 with different guest ions based on ion mobility-mass spectrometry.

| Guest Ion | Observed Conformer(s) | Conformation Description | Reference |

| Na⁺ | Open and Closed | Can exist in both an elongated and a folded state. | acs.org |

| K⁺ | Closed | Adopts a stable "wraparound" structure enclosing the ion. | acs.org |

Intra-host π-π Interactions

A significant stabilizing force in the folded or globular conformation of DB30C10 complexes is the intra-host π-π interaction. acs.org These interactions occur between the two π-electron-rich benzene (B151609) (catechol) rings integrated into the macrocyclic structure. chinesechemsoc.orgnobelprize.org In the absence of a suitable guest, the flexible crown ether may exist in an open conformation where the benzene rings are distant from each other. acs.org

This same principle of π-π interaction is also fundamental to the binding of certain organic guests. For example, in the 1:1 complex formed with a platinum-based substrate, the π-electron-poor 2,2′-bipyridine ligand of the guest slots in between the two π-electron-rich catechol rings of the DB30C10 host. chinesechemsoc.orgnobelprize.org Similarly, the diquat dication forms a stable complex where it experiences charge-transfer and π-π stacking interactions with the two catechol rings of the crown ether. nobelprize.org While these are host-guest interactions, they rely on the same electronic and spatial properties of the dibenzo groups that enable intra-host interactions.

The table below details the conformational states of various dibenzo-crown ethers, highlighting the role of ring size in facilitating intra-host interactions.

| Dibenzo-Crown Ether | Guest Ions | Conformational Behavior | Intra-host Interaction | Reference |

| Dibenzo-18-crown-6 | Na⁺, K⁺ | Exists only in an "open" form. | Benzene rings are far apart; no intra-host π-π stacking. | acs.org |

| Dibenzo-21-crown-7 | Na⁺, K⁺ | Both "open" and "closed" forms are observed. | Partial folding allows for potential π-π interaction in the closed form. | acs.org |

| Dibenzo-24-crown-8 | Na⁺, K⁺ | Both "open" and "closed" forms are observed. | Partial folding allows for potential π-π interaction in the closed form. | acs.org |

| This compound | Na⁺, K⁺ | "Open" and "closed" forms for Na⁺; only "closed" for K⁺. | Stable "closed" form with K⁺ is stabilized by intra-host π-π stacking. | acs.org |

Supramolecular Cryptand Formation via Water Bridges

An intriguing aspect of the chemistry of DB30C10 derivatives is their ability to form more complex architectures, such as "supramolecular cryptands," through the incorporation of water molecules. acs.orgresearchgate.net This phenomenon has been observed in the crystal structure of a complex between a cis-dibenzo-30-crown-10 diol derivative (a DB30C10 molecule with two hydroxymethyl groups) and the guest molecule diquat. acs.org

In this specific structure, the two hydroxymethyl groups, positioned on the cis-oriented benzo groups of the crown ether, are joined by a "water bridge". researchgate.netacs.org This bridging interaction, mediated by a water molecule, effectively links the two sides of the host molecule, creating a three-dimensional, cryptand-like cavity that encapsulates the guest. acs.org This formation of a supramolecular cryptand was not observed in the corresponding trans-isomer, highlighting the importance of the specific geometry of the host molecule. researchgate.netacs.org

The formation of this water-bridged structure has been shown to enhance the binding affinity of the host for the guest. The association constant for the complex featuring the water bridge was found to be significantly higher than that of a similar complex that did not form such a structure. acs.org This demonstrates that even weakly interacting components like a single water molecule can play a crucial structural role in supramolecular assembly, leading to more stable host-guest systems.

The table below compares the association constants of diol-DB30C10 derivatives with the guest molecule diquat, illustrating the effect of the water bridge.

| Host Compound | Guest Compound | Water Bridge Formation | Association Constant (Kₐ) in M⁻¹ | Reference |

| cis-dibenzo-30-crown-10 diol (1) | Diquat (4) | Yes, forms a "supramolecular cryptand". | 5.0 x 10⁴ | acs.org |

| trans-dibenzo-30-crown-10 diol (2) | Diquat (4) | No | 3.3 x 10⁴ | acs.org |

Structural Characterization of Dibenzo 30 Crown 10 Complexes

X-ray Crystallography Studies

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of DB30C10 complexes in the solid state. These studies provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering critical insights into the nature of host-guest interactions.

The large cavity of DB30C10 is particularly well-suited for complexing with larger alkali metal cations like potassium (K+) and ammonium (B1175870) (NH4+) ions. X-ray diffraction analyses have revealed that in these complexes, the flexible crown ether ligand wraps around the cation, creating a "wraparound" conformation.

The complex with ammonium hexafluorophosphate (B91526), [NH4(DB30C10)]+PF6−, also exhibits a 1:1 stoichiometry. tandfonline.comresearchgate.net The ammonium cation is completely enclosed by the crown ether, forming seven hydrogen bonds with the oxygen atoms of the macrocycle. tandfonline.comtandfonline.com

The interaction with sodium isothiocyanate leads to a complex where one DB30C10 molecule complexes with two sodium cations. researchgate.net Each sodium ion is also coordinated to a nitrogen atom from an isothiocyanate anion. researchgate.net

| Complex | Crystal System | Space Group | Unit Cell Parameters | Key Coordination Details |

|---|---|---|---|---|

| [K(DB30C10)]I | Orthorhombic | Pnna | a = 19.576 Å, b = 12.405 Å, c = 12.965 Å | K+ coordinated to 10 oxygen atoms; K-O distances: 2.850-2.931 Å rsc.org |

| [K(DB30C10)]PF6 | Monoclinic | P2/n | a = 11.9106(3) Å, b = 9.8382(5) Å, c = 14.3062(3) Å, β = 97.581(3)° | K+ coordinated to 10 oxygen atoms; K-O distances: 2.859-2.930 Å tandfonline.comresearchgate.net |

| [NH4(DB30C10)]PF6 | Monoclinic | P21/n | a = 12.5061(6) Å, b = 19.3724(5) Å, c = 14.2203(9) Å, β = 102.476(5)° | NH4+ enclosed by crown, forming 7 hydrogen bonds with oxygen atoms tandfonline.comtandfonline.com |

| [Na2(DB30C10)(NCS)2] | Monoclinic | C2/c | a = 25.167(8) Å, b = 8.921(3) Å, c = 17.293(6) Å, β = 107.88(2)° | Each DB30C10 complexes two Na+ ions; Na-N distance: 2.363 Å researchgate.net |

DB30C10 can also form complexes with oxonium ions (H3O+). In a reaction involving tungsten hexacarbonyl, water, and hydrochloric acid, a complex with the formula [2H3O+·this compound][W(CO)4Cl3−]2·2C6H5Me was initially formed. rsc.org Upon exposure to the atmosphere, this converted to a tungsten(V) complex, [2H3O+·this compound][WOCl4(H2O)−]2. rsc.org The crystal structures of these compounds confirmed the encapsulation of two hydronium ions by the large crown ether. rsc.orgrsc.org

The large cavity of DB30C10 makes it an excellent host for the formation of mechanically interlocked molecules such as rotaxanes and pseudorotaxanes. These are structures where a linear "axle" molecule is threaded through the cyclic "wheel" of the crown ether.

Several rsc.orgrotaxanes and a rsc.orgrotaxane have been synthesized using a DB30C10 wheel and viologen-based axles. nih.gov The crystal structure of one such rsc.orgrotaxane was successfully obtained, providing the first definitive evidence that DB30C10 forms pseudorotaxane complexes with viologens in solution. nih.govresearchgate.net These structures are stabilized by non-covalent interactions, including hydrogen bonding and charge-transfer interactions between the electron-rich catechol rings of the crown ether and the electron-deficient bipyridinium unit of the viologen.

DB30C10 forms stable 1:1 crystalline complexes with the dicationic organic guest diquat (B7796111). rsc.org An X-ray crystallographic investigation of the [Diquat·DB30C10][PF6]2 complex revealed that the binding is driven by a combination of weak [C–H···O] hydrogen bonds and charge-transfer interactions. rsc.org The diquat cation is threaded through the center of the crown ether ring.

Furthermore, the complexation of diquat with derivatives of DB30C10, such as bisformyl and dimethyl substituted versions, has also been studied crystallographically. northwestern.edu These studies confirm that charge transfer and electrostatic interactions are key components of the host-guest binding. northwestern.edu In the crystal structure of a complex between a cis-dibenzo-30-crown-10 diol derivative and diquat, a "water bridge" was observed to form between the two hydroxymethyl groups of the crown ether, creating a "supramolecular cryptand" structure. acs.orgnih.gov

Spectroscopic Investigations

Spectroscopic techniques, particularly NMR, are powerful for studying the structure and dynamics of DB30C10 complexes in solution, complementing the static picture provided by X-ray crystallography.

¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize DB30C10 and its complexes. Changes in the chemical shifts of the protons and carbons of the crown ether upon addition of a guest provide clear evidence of complex formation.

In the case of organic guests like paraquat (B189505) and diquat, ¹H NMR studies have been instrumental in investigating their complexation with cis- and trans-isomers of DB30C10 diols. nih.gov The addition of guest molecules causes significant shifts in the proton signals of the crown ether, allowing for the determination of association constants. acs.org For instance, the complexation of DB30C10/paraquat-based systems can be reversibly controlled by the addition of K+ ions, which compete for the crown ether cavity, and this process can be monitored by ¹H NMR. researchgate.net

The formation of viologen-based rotaxanes with a DB30C10 wheel has been extensively characterized by both ¹H and ¹³C NMR. nih.govresearchgate.net These spectra confirm the interlocked nature of the structures. While specific 2D-NOESY NMR data for DB30C10 complexes is not detailed in the provided context, this technique is generally crucial for establishing through-space proximity between the protons of the wheel and the axle in rotaxanes, thereby confirming their threaded geometry.

| Host | Guest | Observed Protons | Δδ (ppm) | Significance |

|---|---|---|---|---|

| cis-DB30C10 diol | Paraquat | Host protons | Significant upfield/downfield shifts | Confirmation of host-guest complex formation in solution nih.gov |

| trans-DB30C10 diol | Paraquat | Host protons | Significant upfield/downfield shifts | Confirmation of host-guest complex formation in solution nih.gov |

| cis-DB30C10 diol | Diquat | Host protons | Significant upfield/downfield shifts | Confirmation of host-guest complex formation in solution nih.gov |

| trans-DB30C10 diol | Diquat | Host protons | Significant upfield/downfield shifts | Confirmation of host-guest complex formation in solution nih.gov |

| DB30C10 | Viologen Axle | Host and Guest protons | Characteristic shifts confirming interlocked structure | Evidence for rotaxane formation nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D-NOESY NMR)

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structural details of this compound (DB30C10) complexes in solution. Chemical shift analysis, in particular, provides valuable insights into the electronic environment of the nuclei upon complexation.

The complexation of DB30C10 with various cations induces significant changes in the chemical shifts of the protons and carbon atoms of the crown ether. For instance, in the ¹H NMR spectra, the signals corresponding to the aromatic and polyether protons of DB30C10 shift upon interaction with a guest species. These shifts are indicative of the changes in electron density and conformation of the macrocycle.

In studies involving the complexation of DB30C10 with dibenzylammonium hexafluorophosphate, two distinct sets of peaks are observed in the ¹H NMR spectra, corresponding to the free and complexed species. This indicates that the exchange between the free and complexed states is slow on the NMR timescale. By integrating the signals of specific protons, such as the well-resolved H³ signals, the percentage of complexation can be determined.

The magnitude and direction of the chemical shifts can provide information about the binding mode and the strength of the interaction. For example, the formation of hydrogen bonds between the guest and the ether oxygen atoms of the crown can lead to downfield shifts of the involved protons.

Solution Structure Determination

While X-ray crystallography provides precise information about the solid-state structure of DB30C10 complexes, NMR spectroscopy is instrumental in determining their structure in solution. Techniques such as 2D NMR, including COSY and NOESY, can be employed to establish through-bond and through-space correlations between protons, respectively. This information is crucial for deducing the conformation of the flexible DB30C10 macrocycle upon complexation.

For paramagnetic complexes, the analysis of ¹H NMR spectra can provide insights into the solution structure. By modeling the structures and analyzing the paramagnetic features, it is possible to elucidate the coordination environment around the metal center.

Multinuclear NMR studies, involving nuclei such as ¹³C, ²³Na, ³⁹K, and ¹³³Cs, offer a more comprehensive understanding of the complexation process. These studies can reveal details about the ion-ligand interactions and the dynamic behavior of the complexes in different nonaqueous solvents.

Real-time Exchange Studies

NMR spectroscopy can also be used to study the kinetics of the exchange processes between the free and complexed states of DB30C10. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rates of association and dissociation.

As mentioned previously, the observation of separate signals for the free and complexed species in the ¹H NMR spectra of DB30C10 with dibenzylammonium hexafluorophosphate suggests a slow exchange process on the NMR timescale. This allows for the determination of the association constant (Ka) for the complexation.

The reversibility of complex formation can also be monitored by ¹H NMR. For instance, the complexation of cis- and trans-DB30C10 diols with paraquat can be reversibly controlled by the addition of potassium hexafluorophosphate (KPF₆) and dibenzo-18-crown-6 (B77160) (DB18C6). nih.gov The addition of KPF₆ leads to the dissociation of the complex, while the subsequent addition of DB18C6, which strongly binds K⁺, allows the original complex to reform. nih.gov

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in molecules and can be used to monitor the formation of DB30C10 complexes. The complexation of DB30C10 with guest molecules can lead to changes in the absorption spectrum, such as shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

The complexation of cis- and trans-DB30C10 diols with paraquat and diquat has been investigated using UV-Vis spectroscopy, providing evidence for the formation of host-guest complexes. nih.gov

Charge-Transfer Absorption Bands

In some DB30C10 complexes, the formation of a new absorption band at a longer wavelength is observed, which is not present in the spectra of the individual components. This new band is attributed to a charge-transfer (CT) transition, where an electron is transferred from the electron-rich donor (DB30C10) to the electron-deficient acceptor (guest). libretexts.org

The appearance of a CT band is a strong indication of the formation of a charge-transfer complex. libretexts.org The energy of the CT band is related to the ionization potential of the donor and the electron affinity of the acceptor. The intensity of the CT band can be used to determine the stoichiometry and the formation constant of the complex.

Studies on charge-transfer complexes of dibenzo-24-crown-8 (B80794) (a related crown ether) with iodine have shown that the position and intensity of the CT band are dependent on the solvent.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) are particularly useful for characterizing DB30C10 complexes.

ESI-MS has been successfully employed to study the formation of stoichiometric complexes between DB30C10 and guanidinium-containing compounds, such as arginine-containing peptides. The stoichiometry of the complexes, where the number of crown ether molecules equals the number of guanidinium (B1211019) moieties, can be clearly identified from the mass spectrum. The choice of solvent is crucial for the successful generation and detection of these complexes in the gas phase.

HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the DB30C10 complexes. This technique has been used to characterize acs.orgrotaxanes and a acs.orgrotaxane based on the DB30C10/viologen binding motif. nih.gov

Cryogenic ion mobility-mass spectrometry (IM-MS) has been used to study the conformations of DB30C10 complexes with Na⁺ and K⁺ ions in the gas phase. acs.org This technique separates ions based on their size and shape, allowing for the identification of different conformers, such as "open" and "closed" forms. acs.org For the Na⁺(DB30C10) complex, both open and closed conformers were observed, while only the closed "wraparound" conformer was seen for the K⁺(DB30C10) complex. acs.org

Luminescence Spectroscopy

Luminescence spectroscopy, which includes fluorescence and phosphorescence, can be a sensitive tool for studying the complexation behavior of DB30C10, particularly if the crown ether or the guest molecule is luminescent.

While DB30C10 itself is not strongly luminescent, its complexation with a fluorescent guest can lead to changes in the emission spectrum of the guest. These changes can include quenching or enhancement of the fluorescence intensity, shifts in the emission wavelength, and changes in the fluorescence lifetime.

Studies on related dibenzo-crown ethers have shown that their fluorescence can be enhanced upon complexation with alkali metal cations. acs.org This enhancement is attributed to the rigidification of the crown ether structure upon cation binding, which reduces non-radiative decay pathways.

The complexation of fluorophore-containing macrocyclic ethers with cations has been studied using steady-state fluorescence spectroscopy to determine their 1:1 association constants. nih.gov

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the characterization of complex mixtures and the study of ion structures. In the context of this compound, IMS has been instrumental in elucidating the conformational details of its complexes.

Cryogenic Ion Mobility-Mass Spectrometry (Cryo-IM-MS)

Cryogenic Ion Mobility-Mass Spectrometry (Cryo-IM-MS) is a powerful technique used to study the conformations of ions at low temperatures. By cooling the ions, their thermal motion is reduced, allowing for the separation and characterization of distinct conformational states that might be averaged out at higher temperatures.

Research utilizing Cryo-IM-MS at 86 K in the gas phase has provided significant insights into the structures of this compound complexes with sodium (Na⁺) and potassium (K⁺) ions. nih.govacs.orgresearchgate.net For the Na⁺(this compound) complex, two distinct conformers, an "open" and a "closed" form, were observed. nih.govacs.org In the "open" conformation, the distance between the two benzene (B151609) rings of the dibenzo moiety is larger, while in the "closed" conformation, this distance is shorter.

In contrast, only a single, "closed" conformer was observed for the K⁺(this compound) complex. nih.govacs.org This closed structure is described as a "wraparound" conformation, where the flexible, large cavity of the this compound ether deforms to encapsulate the potassium ion. nih.govacs.org The formation of this stable, closed conformer is attributed to the suitable diameter of the K⁺ ion, which fits snugly within the deformed cavity of the crown ether. nih.govacs.org These findings highlight the influence of the guest cation on the conformational landscape of the this compound host.

| Complex | Observed Conformers | Conformer Description |

|---|---|---|

| Na⁺(this compound) | Open and Closed | "Open" form has a larger distance between benzene rings; "Closed" form has a shorter distance. |

| K⁺(this compound) | Closed | A "wraparound" structure where the crown ether deforms to encapsulate the K⁺ ion. |

Peptide Ion Mobility Shifting

This compound has been investigated as a potential shift reagent in the ion mobility spectrometry of peptides. nih.govresearchgate.netnih.govresearchgate.net In this application, the crown ether is added to a peptide mixture, leading to the formation of non-covalent peptide-crown ether complexes in the gas phase during electrospray ionization.

The formation of these complexes alters the size and shape of the peptide ions, resulting in a shift in their ion mobility. nih.govnih.govresearchgate.net Peptides that might otherwise have similar mobilities, and thus be difficult to separate, can be resolved from one another due to the differential interactions with the crown ether. The crown ether molecules tend to interact with basic sites within the peptides, introducing a degree of sequence selectivity to the complexation and subsequent mobility shift. nih.gov

| Technique | Principle | Application with this compound | Outcome |

|---|---|---|---|

| Peptide Ion Mobility Shifting | Formation of non-covalent complexes to alter ion mobility. | Used as a shift reagent to form complexes with peptides. | Enhanced separation of peptides with similar initial mobilities. |

Computational Chemistry and Modeling

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For Dibenzo-30-crown-10, MD simulations have been crucial in elucidating its conformational flexibility and its interactions with various ions in solution. researchgate.netresearchgate.net

MD simulations have revealed that DB30C10 exhibits significant conformational fluctuations in solution, with the specific dynamics being highly dependent on the surrounding ions. researchgate.netacs.orgnih.gov Studies conducted in a tetrahydrofuran (B95107) (THF) solvent with divalent lanthanide salts (Samarium, Sm²⁺, and Europium, Eu²⁺) and different halides (Cl⁻, Br⁻, I⁻) have provided detailed insights into this behavior. researchgate.netnih.gov

Key findings from these simulations include:

Influence of Halide Ions : The nature of the halide anion significantly impacts the conformational stability of the DB30C10 complex. acs.orgnih.gov In the presence of chloride (Cl⁻) and bromide (Br⁻) ions, no major conformational changes were observed over a 200-nanosecond simulation time. nih.gov However, in systems containing iodide (I⁻), the crown ether displayed notable conformational shifts within the same timeframe. acs.orgnih.gov

Folding Mechanism : A particularly interesting observation was made for the SmI₂-DB30C10 complex, which undergoes a distinct three-stage conformational change. acs.orgnih.gov The molecule transitions from an initial "unfolded" state to a "partly folded" intermediate, and finally to a "completely folded" conformation. researchgate.netnih.gov This folding process is a critical aspect of its complexation behavior. acs.org

Cation-Dependent Dynamics : The conformational behavior is also influenced by the specific lanthanide cation present, although the halide appears to play a more dominant role in initiating large-scale structural changes. nih.gov The structural analysis of a Samarium(II) complex with DB30C10 showed a folded, "Pac-Man" like form of the crown ether. acs.org

Table 1: Conformational Dynamics of DB30C10 in THF Solution from MD Simulations This table is interactive. You can sort and filter the data.

| Complex System | Simulation Time (ns) | Observed Conformational Changes | Description of Change |

|---|---|---|---|

| SmCl₂-DB30C10 | 200 | No | Stable conformation |

| EuCl₂-DB30C10 | 200 | No | Stable conformation |

| SmBr₂-DB30C10 | 200 | No | Stable conformation |

| EuBr₂-DB30C10 | 200 | No | Stable conformation |

| SmI₂-DB30C10 | 200 | Yes (Two changes) | Three-stage folding (unfolded → partly folded → folded) |

The accuracy of MD simulations is critically dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system. acs.org Due to the presence of highly charged species and the need to accurately model electrostatic interactions in lanthanide-crown ether systems, polarizable force fields are essential. researchgate.netresearchgate.net

For simulations involving DB30C10, the polarizable Atomic Multipole Optimized Energetics for Biomolecular Simulation (AMOEBA) force field has been employed. researchgate.netacs.orgnih.gov Researchers have specifically developed and parameterized DB30C10 for the AMOEBA force field. researchgate.net This parameterization was carried out using the poltype2 package and subsequently validated against quantum mechanical (QM) calculations, a necessary step due to the absence of comprehensive experimental data for validation. researchgate.net The development of these specialized parameters ensures that the simulations can more accurately capture the intricate electronic effects, such as polarization, which are crucial for describing the interaction between the flexible crown ether and metal ions. acs.org

MD simulations are frequently used to calculate key thermodynamic properties, such as the Gibbs free energy of binding (ΔG), which quantifies the strength of the interaction between a host (DB30C10) and a guest (ion).

Recent studies have computed the Gibbs binding free energies for DB30C10 with lanthanide salts. researchgate.netacs.org For instance, the binding free energies (ΔGcomp) of DB30C10 with SmBr₂ and EuBr₂ were calculated and found to be nearly identical, with the binding to Sm²⁺ being slightly more favorable. acs.orgnih.gov

Furthermore, to probe the complexation affinities, the binding free energy of DB30C10 with SmI₂ was compared to that of a smaller crown ether, dicyclohexano-18-crown-6 (B99776) (DCH18C6). acs.orgnih.gov The results indicated that the complexation with DB30C10 was more favorable. acs.orgnih.gov A specific absolute binding free energy value of -18.45 kcal/mol has been reported for the interaction between Sm²⁺ and DB30C10. researchgate.net

Table 2: Calculated Gibbs Binding Free Energies (ΔG) for Crown Ether Complexes This table is interactive. You can sort and filter the data.

| Host Molecule | Guest Species | Calculated Property | Result | Finding |

|---|---|---|---|---|

| DB30C10 | SmBr₂ | ΔGcomp | Nearly identical to EuBr₂ | Slightly more favorable binding for Sm²⁺ |

| DB30C10 | EuBr₂ | ΔGcomp | Nearly identical to SmBr₂ | Strong binding |

| DB30C10 | SmI₂ | ΔGcomp | More favorable than DCH18C6 | Higher affinity for DB30C10 |

| DCH18C6 | SmI₂ | ΔGcomp | Less favorable than DB30C10 | Lower affinity compared to DB30C10 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is employed to study aspects of DB30C10 that require a detailed understanding of its electronic properties and reactivity.

DFT and other high-level ab initio calculations have been used to examine the electronic structure of DB30C10 complexes, particularly with f-block elements like samarium. acs.org An investigation into the [SmII(DB30C10)]²⁺ complex revealed that the coordination by the ten oxygen atoms of the crown ether significantly alters the electronic configuration of the samarium ion. acs.org

Specifically, the calculations showed that while the ground state of the Sm(II) ion in the complex is a 4f⁶ state, the low-lying excited 4f⁵5d¹ states are lowered in energy by approximately 12,000 cm⁻¹ compared to the free ion. acs.org This demonstrates the ability of the DB30C10 ligand to tune the electronic structure of the complexed metal ion, which in turn influences its chemical reactivity, such as its hydrolytic reactivity. acs.org

While MD simulations are excellent for exploring a wide range of conformations over time, DFT calculations provide highly accurate energies for specific, static conformations. This makes DFT a valuable tool for refining and understanding the relative stabilities of different conformers. Although direct DFT conformational analysis on DB30C10 is not widely reported, the methodology has been successfully applied to its smaller, more rigid analogue, dibenzo-18-crown-6 (B77160) (DB18C6). nih.gov For DB18C6, DFT calculations at the B3LYP level of theory were used to calculate the bond dissociation free energies of its complexes with alkali metal cations in aqueous solution, providing insight into its binding selectivity. nih.gov Such studies establish a precedent for the use of DFT to perform detailed conformational and energetic analyses on DB30C10 and its complexes, complementing the dynamic picture provided by MD simulations. nih.govcsmcri.res.in

Analysis of Noncovalent Interactions

The supramolecular complexation capabilities of this compound are largely governed by a variety of noncovalent interactions. These weak forces are critical in the formation and stabilization of host-guest assemblies.

Detailed studies have elucidated the specific contributions of different noncovalent forces. For instance, in the complex formed between DB30C10 and an ammonium (B1175870) hexafluorophosphate (B91526) salt, the ammonium cation is completely encapsulated by the crown ether, forming seven distinct hydrogen bonds with the ether oxygen atoms. tandfonline.com Similarly, the protonated alkyl-guanidinium side chain of arginine forms a stable noncovalently bound complex with DB30C10 in the gas phase. researchgate.net

A particularly illustrative example is the 1:1 adduct formed between DB30C10 and [Pt(bpy)(NH3)2]2+. chinesechemsoc.org The stability of this superstructure is maintained by multiple weak interactions. chinesechemsoc.org This includes three pairs of [N–H⋯O] hydrogen bonds between the hydrogen atoms of the ammonia (B1221849) (NH3) ligands and the oxygen atoms of the crown ether. chinesechemsoc.org Complementing these are significant [π⋯π] stacking interactions, which are a form of charge transfer, occurring between the electron-rich catechol rings of the DB30C10 and the electron-poor 2,2′-bipyridine (bpy) ligand of the platinum complex. chinesechemsoc.org This combination of hydrogen bonding and π-π stacking demonstrates the multifaceted nature of noncovalent interactions in DB30C10 complexes. chinesechemsoc.org

| Complex | Interacting Guest | Key Noncovalent Interactions |

| [NH4(DB30C10)]PF6 | Ammonium (NH4+) | Seven [N-H···O] hydrogen bonds tandfonline.com |

| [Pt(bpy)(NH3)2(DB30C10)]2+ | [Pt(bpy)(NH3)2]2+ | [N-H···O] hydrogen bonds, [π-π] stacking chinesechemsoc.org |

| [Arginine(DB30C10)] complex | Arginine side chain | Noncovalent bonds (details not specified) researchgate.net |

Molecular Mechanics (MM) Studies

Molecular mechanics and molecular dynamics (MD) simulations have been instrumental in understanding the conformational behavior and cation selectivity of this compound. These computational methods allow for the investigation of complex systems at an atomic level.

One significant area of study involves the use of the polarizable atomic multipole optimized energetics for biomolecular simulation (AMOEBA) force field. researchgate.netnih.gov Molecular dynamics simulations using this force field have been performed to investigate the complexation of DB30C10 with divalent samarium (Sm2+) and europium (Eu2+) in the presence of various halide salts (Cl-, Br-, I-) in a tetrahydrofuran (THF) solvent. researchgate.netnih.govacs.org These studies revealed that the conformational flexibility of DB30C10 is highly dependent on the specific lanthanide and halide ions present. researchgate.netnih.gov For instance, in systems with iodide, significant conformational changes, including folding of the macrocycle, were observed within a 200-nanosecond simulation timeframe. researchgate.netnih.gov These simulations also enabled the calculation of Gibbs binding free energies (ΔGcomp), which showed that complexation with Sm2+ was slightly more favorable than with Eu2+. researchgate.netnih.gov

Other studies have employed the AMBER (Assisted Model Building with Energy Refinement) force field to explore the cation selectivity of DB30C10. datapdf.com By using thermodynamic free energy perturbation methods, researchers have been able to simulate the notable K+/Na+ selectivity exhibited by this large crown ether. datapdf.com These calculations qualitatively reproduced the experimental trends, highlighting the delicate balance between the solvation energies of the cations and the intrinsic binding energies of the ion-crown ether interactions. datapdf.com

| Study Focus | Force Field | Simulation Method | Key Findings |

| Lanthanide Complexation | AMOEBA | Molecular Dynamics (MD) | Conformational changes depend on the specific lanthanide and halide ions; calculated Gibbs binding free energies. researchgate.netnih.govacs.org |

| Alkali Cation Selectivity | AMBER | Free Energy Perturbation | Qualitatively reproduced the K+/Na+ selectivity, showing the balance between solvation and binding energies. datapdf.com |

Applications in Advanced Materials and Technologies

Supramolecular Polymers and Architectures

The ability of Dibenzo-30-crown-10 to participate in host-guest interactions makes it a valuable building block for creating complex supramolecular structures. chemimpex.com These non-covalently linked assemblies have applications in the development of novel materials with dynamic and responsive properties.

Catenanes and Rotaxanes Construction

This compound has been instrumental in the template-directed synthesis of mechanically interlocked molecules (MIMs) such as catenanes (interlocked rings) and rotaxanes (a wheel threaded on an axle). researchgate.netnih.govbiomach.org The large cavity of DB30C10 can accommodate guest molecules like viologens (bipyridinium salts), acting as a template to form pseudorotaxane complexes. researchgate.netacs.org These precursor structures can then be converted into researchgate.netrotaxanes and acs.orgrotaxanes. researchgate.netacs.org The formation of these interlocked structures is often driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the crown ether and the guest molecule. chinesechemsoc.org The resulting rotaxanes can exhibit molecular shuttling, where the macrocycle moves between different recognition sites on the axle, a key feature for developing molecular machines. nobelprize.org

Cryptands derived from DB30C10 have also been synthesized and utilized in the construction of rotaxanes and catenanes. nih.govacs.org These three-dimensional hosts exhibit enhanced binding affinities for guest molecules compared to their parent crown ethers, leading to more efficient formation of mechanically interlocked structures. nih.govacs.org

Supramolecular Polymer Formation

The principles of host-guest chemistry involving this compound have been extended to the creation of supramolecular polymers. unifr.chreading.ac.uk These are long-chain assemblies held together by non-covalent interactions, offering properties like self-healing and responsiveness to external stimuli. For instance, linear supramolecular polymers have been formed through the self-assembly of biscryptands based on DB30C10 and bisparaquat guests. nih.gov These polymers can form continuous, flexible fibers from concentrated solutions. nih.gov

Furthermore, polyrotaxanes, where multiple crown ether rings are threaded onto a polymer backbone, have been synthesized using DB30C10 derivatives. rsc.orgacs.orgrsc.org The reversible nature of the host-guest interactions allows for the controlled assembly and disassembly of these supramolecular polymers, for example, through the addition of potassium ions which compete for the crown ether cavity. researchgate.net

Molecular Switches and Machines

The dynamic nature of the complexes formed by this compound makes it a key component in the design of molecular switches and machines. nobelprize.orgacs.org These are molecules that can change their properties or perform a specific function in response to an external stimulus. The shuttling motion of the DB30C10 ring in a rotaxane, for instance, can be controlled by stimuli such as changes in pH or the presence of specific ions, effectively creating a molecular switch. acs.org

Cryptands derived from DB30C10 have been incorporated into stimuli-responsive host-guest systems that can be controlled by various inputs. nih.govacs.org These systems are crucial for the development of adaptive and smart materials. acs.org The reversible formation of supramolecular polymers based on DB30C10 and paraquat (B189505) recognition can be controlled by the addition of potassium ions, demonstrating a simple molecular switching mechanism. researchgate.net

Separation Science and Metal Ion Recovery

The selective ion-binding capabilities of this compound are highly valuable in separation science, particularly for the recovery of metal ions from various sources. chemimpex.commdpi.com

Selective Ion Binding and Extraction Processes

This compound exhibits a remarkable ability to selectively bind certain metal cations, a property that is exploited in ion-selective electrodes and extraction processes. chemimpex.com Its large cavity size allows it to form stable complexes, particularly with larger alkali and alkaline earth metal ions. chemimpex.com In solvent extraction, DB30C10 can act as a phase-transfer catalyst, facilitating the transfer of metal salts from an aqueous phase to an organic phase. ontosight.ai

The selectivity of DB30C10 for different metal ions has been studied in various solvents. For example, in several non-aqueous solvents, the stability of the 1:1 complexes with monovalent cations was found to decrease in the order Tl+ > Rb+ > K+ > Ag+ > Cs+ > Na+ > Li+. muk.ac.ir This selectivity is crucial for separating specific metal ions from a mixture.

Immobilizing DB30C10 onto solid supports, such as Amberlite XAD7 resin or magnesium silicate (B1173343), has been shown to create effective adsorbent materials for the recovery of precious metals like platinum and palladium from wastewater and industrial solutions. mdpi.comresearchgate.netmdpi.com

Table 1: Adsorption Capacities of DB30C10-Functionalized Adsorbents

| Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Platinum(IV) | DB30C10 on Amberlite XAD7 | 15.03 mdpi.com |

Rare Earth Element Separation

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical properties and ionic radii. digitellinc.com this compound has been investigated as a potential extractant for the separation of these valuable elements. researchgate.netacs.org Molecular dynamics simulations have shown that DB30C10 is an efficient complexant for separating rare earth mixtures based on cation size. researchgate.netacs.orgresearchgate.net

Studies have explored the complexation of DB30C10 with divalent lanthanides such as samarium (Sm²⁺) and europium (Eu²⁺). researchgate.netacs.org The conformational changes of the crown ether upon complexation are dependent on the specific lanthanide and the accompanying halide anions. researchgate.netacs.org For instance, in the presence of iodide ions, DB30C10 undergoes significant folding to encapsulate the Sm²⁺ ion. researchgate.net

While some studies have shown that DB30C10 can be a good extractant for certain lanthanides, others have found its extraction efficiency for ions like lanthanum (La³⁺) to be poor compared to other crown ethers like dibenzo-24-crown-8 (B80794). rsc.orgrit.edu The effectiveness of DB30C10 in REE separation is highly dependent on the specific conditions of the extraction process, including the solvent system and the counter-ions present. researchgate.net

Platinum and Ruthenium Recovery from Waste Solutions

The recovery of precious metals like platinum and ruthenium from industrial waste solutions is of significant economic and environmental importance. mdpi.commdpi.com this compound has been investigated as a key component in adsorbent materials designed for this purpose, owing to the well-established ability of crown ethers to bind metallic ions. mdpi.commdpi.com

Platinum (Pt) Recovery: